

physical and chemical properties of Methyl 1-methylpiperidine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 1-methylpiperidine-2-carboxylate

Cat. No.: B168061

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An In-depth Technical Guide to Methyl 1-methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methylpiperidine-2-carboxylate (CAS No. 1690-74-0) is a substituted piperidine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical agents and other biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity and potential biological significance. The information is presented to support researchers and professionals in drug discovery and development in leveraging the unique structural and chemical attributes of this compound.

Core Physical and Chemical Properties

Methyl 1-methylpiperidine-2-carboxylate is typically a light yellow liquid at room temperature. [1] Its fundamental properties are summarized in the tables below, combining both experimental and computed data to offer a thorough profile.

Table 1: General and Physical Properties

| Property | Value | Source |
|----------------------|--|-----------------------------------|
| CAS Number | 1690-74-0 | PubChem[2] |
| Molecular Formula | C ₈ H ₁₅ NO ₂ | PubChem[2] |
| Molecular Weight | 157.21 g/mol | PubChem[2] |
| Physical Description | Light yellow liquid | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Boiling Point | Data not available for this specific isomer. The related N-methylpiperidine has a boiling point of 106-107 °C. | |
| Density | Data not available for this specific isomer. The related N-methylpiperidine has a density of 0.816 g/mL at 25 °C. | |
| Solubility | Expected to be soluble in organic solvents. The related methyl piperidine-4-carboxylate is slightly soluble in water.[3] | |

Table 2: Computed Chemical Properties

| Property | Value | Source |
|---------------------------------------|---------------------|---------------|
| XLogP3 | 1.1 | PubChem[2][4] |
| Topological Polar Surface Area (TPSA) | 29.5 Å ² | PubChem[2][4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 1-methylpiperidine-2-carboxylate** is not readily available in the reviewed literature, a plausible and efficient two-step synthesis can be devised based on established chemical principles for the N-methylation of secondary amines and the esterification of carboxylic acids.

Synthesis Workflow

The proposed synthesis involves the N-methylation of piperidine-2-carboxylic acid (pipecolic acid) to yield 1-methylpiperidine-2-carboxylic acid, followed by the esterification of the carboxylic acid with methanol to produce the target compound.



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Proposed two-step synthesis of **Methyl 1-methylpiperidine-2-carboxylate**.

Step 1: Synthesis of 1-Methylpiperidine-2-carboxylic Acid

This procedure is based on the well-established Eschweiler-Clarke reaction for the methylation of amines.

Materials:

- Piperidine-2-carboxylic acid
- Formaldehyde (37% aqueous solution)
- Formic acid (88%)
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve piperidine-2-carboxylic acid in a minimal amount of water.
- Add an excess of aqueous formaldehyde, followed by an excess of formic acid.
- Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid.
- Evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt.
- Dissolve the crude salt in water and neutralize with a solution of sodium hydroxide until the pH is approximately 7.
- The aqueous solution can then be used directly in the next step or the product can be isolated, though direct use is often more efficient.

Step 2: Synthesis of Methyl 1-methylpiperidine-2-carboxylate

This procedure follows the principles of Fischer esterification.

Materials:

- 1-Methylpiperidine-2-carboxylic acid (from Step 1)
- Methanol (anhydrous)
- Thionyl chloride or concentrated sulfuric acid
- Sodium bicarbonate (saturated aqueous solution)
- Dichloromethane or other suitable organic solvent
- Anhydrous magnesium sulfate

Procedure:

- To a stirred solution of 1-methylpiperidine-2-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride or concentrated sulfuric acid as a catalyst. A detailed synthesis of the related methyl 1-methylpiperidine-4-carboxylate uses thionyl chloride.[\[5\]](#)
- Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 1-methylpiperidine-2-carboxylate**.

Purification and Analysis

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Analysis: The identity and purity of the final product can be confirmed by standard analytical techniques:

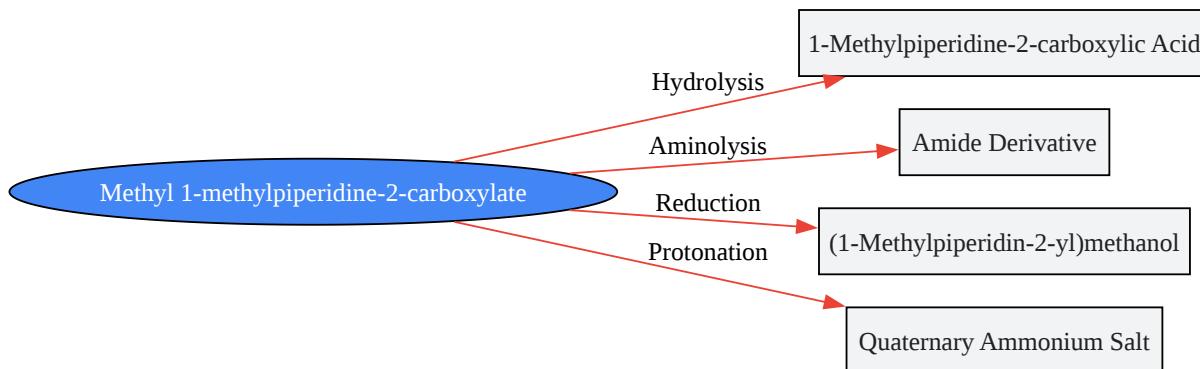
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the molecular structure. Spectral data for related compounds can be found in the literature.
- Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing the purity of the compound.^[2] A common method for the analysis of fatty acid methyl esters involves GC-MS.^{[6][7][8][9]}
- Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch.

Chemical Reactivity and Biological Significance

Chemical Reactivity

Methyl 1-methylpiperidine-2-carboxylate possesses two primary reactive centers: the tertiary amine and the methyl ester.

- Tertiary Amine: The nitrogen atom is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in certain reactions. The N-methylpiperidine moiety is a common building block in the synthesis of pharmaceuticals.
- Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The ester can be reduced to the corresponding primary alcohol or converted to an amide by reaction with an amine.



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Key chemical transformations of **Methyl 1-methylpiperidine-2-carboxylate**.

Biological Significance and Potential Applications

While specific studies on the biological activity of **Methyl 1-methylpiperidine-2-carboxylate** are limited, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs. Piperidine derivatives have shown a wide range of pharmacological activities, including analgesic, and antidiabetic properties.[3][10][11]

The N-methylpiperidine moiety, in particular, is found in compounds targeting the central nervous system. The presence of the methyl ester at the 2-position provides a handle for further chemical modification, making this compound a valuable starting material for the synthesis of novel drug candidates. Its structural similarity to N-methyl-pipeolic acid suggests potential roles in metabolic pathways or as a precursor for the synthesis of enzyme inhibitors or receptor ligands.

Conclusion

Methyl 1-methylpiperidine-2-carboxylate is a compound of significant interest for synthetic and medicinal chemists. This guide has provided a detailed overview of its known properties and a plausible, well-grounded experimental approach for its synthesis and characterization. The versatile reactivity of its functional groups, combined with the prevalence of the piperidine core in pharmaceuticals, underscores its potential as a valuable intermediate in the

development of new therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

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